3-{2-[4-(4-nitrophenoxy)phenyl]-2-oxoethyl}-1,2,3-benzotriazin-4(3H)-one
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Overview
Description
3-{2-[4-(4-nitrophenoxy)phenyl]-2-oxoethyl}-1,2,3-benzotriazin-4(3H)-one is a complex organic compound that features a benzotriazinone core with a nitrophenoxyphenyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{2-[4-(4-nitrophenoxy)phenyl]-2-oxoethyl}-1,2,3-benzotriazin-4(3H)-one typically involves multiple steps. One common approach is the condensation of 4-(4-nitrophenoxy)benzaldehyde with 2-oxoethyl-1,2,3-benzotriazin-4(3H)-one under acidic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours to ensure complete reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
3-{2-[4-(4-nitrophenoxy)phenyl]-2-oxoethyl}-1,2,3-benzotriazin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Reduction: The compound can be oxidized to form different derivatives, depending on the reagents used.
Substitution: The phenyl rings can undergo electrophilic aromatic substitution reactions, introducing different substituents onto the aromatic rings.
Common Reagents and Conditions
Oxidation: Hydrogen gas with a palladium catalyst.
Reduction: Potassium permanganate or chromium trioxide.
Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields the corresponding aniline derivative, while substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
3-{2-[4-(4-nitrophenoxy)phenyl]-2-oxoethyl}-1,2,3-benzotriazin-4(3H)-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or a ligand for biological receptors.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 3-{2-[4-(4-nitrophenoxy)phenyl]-2-oxoethyl}-1,2,3-benzotriazin-4(3H)-one involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological macromolecules, leading to various biological effects. The benzotriazinone core may also play a role in binding to specific enzymes or receptors, modulating their activity.
Comparison with Similar Compounds
Similar Compounds
4-[4-(4-nitrophenoxy)phenyl]-5-substituted-2H-1,2,4-triazole-3-thiones: These compounds share a similar nitrophenoxyphenyl moiety but differ in the core structure.
2-{2-[(4-methoxyphenoxy)methyl]phenyl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane: This compound has a similar phenoxyphenyl structure but contains a boronic ester group instead of a benzotriazinone core.
Uniqueness
The uniqueness of 3-{2-[4-(4-nitrophenoxy)phenyl]-2-oxoethyl}-1,2,3-benzotriazin-4(3H)-one lies in its specific combination of functional groups and core structure, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C21H14N4O5 |
---|---|
Molecular Weight |
402.4 g/mol |
IUPAC Name |
3-[2-[4-(4-nitrophenoxy)phenyl]-2-oxoethyl]-1,2,3-benzotriazin-4-one |
InChI |
InChI=1S/C21H14N4O5/c26-20(13-24-21(27)18-3-1-2-4-19(18)22-23-24)14-5-9-16(10-6-14)30-17-11-7-15(8-12-17)25(28)29/h1-12H,13H2 |
InChI Key |
LXIOKMADLNEMTI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(N=N2)CC(=O)C3=CC=C(C=C3)OC4=CC=C(C=C4)[N+](=O)[O-] |
Origin of Product |
United States |
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